molecular formula C10H9NO4 B596418 Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate CAS No. 106531-50-4

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate

Cat. No.: B596418
CAS No.: 106531-50-4
M. Wt: 207.185
InChI Key: MQXHCQIAEQWPOC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 9.09 (s, 1H, pyridine H-6)
  • δ 8.47 (d, J = 5.6 Hz, 1H, pyridine H-5)
  • δ 7.80 (d, J = 5.2 Hz, 1H, furan H-4)
  • δ 7.61 (s, 1H, furan H-5)
  • δ 4.16–4.37 (q, 2H, ester CH₂)
  • δ 1.21–1.27 (t, 3H, ester CH₃)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 165.8 (ester carbonyl)
  • δ 158.2 (C-3 hydroxyl)
  • δ 152.1–118.4 (aromatic carbons)
  • δ 60.1 (ester CH₂)
  • δ 14.2 (ester CH₃)

Infrared (IR) Spectroscopy:

  • $$ \nu_{\text{max}} $$ 3437 cm⁻¹ (O–H stretch, hydroxyl)
  • $$ \nu_{\text{max}} $$ 1739 cm⁻¹ (C=O stretch, ester)
  • $$ \nu_{\text{max}} $$ 1602 cm⁻¹ (C=C aromatic)

Mass Spectrometry (MS):

  • ESI+ : m/z 208.07 [M+H]⁺ (calc. 207.19)
  • Fragmentation pattern:
    • Loss of ethyl group (-29 Da) → m/z 179.05
    • Decarboxylation (-44 Da) → m/z 136.04

Comparative Analysis of Tautomeric Forms

This compound exhibits keto-enol tautomerism due to the presence of the 3-hydroxy group adjacent to the pyridine nitrogen:

$$
\text{Enol form} \rightleftharpoons \text{Keto form (zwitterionic)}
$$

Key observations :

  • Dominant form : The enol tautomer predominates in non-polar solvents (e.g., chloroform), stabilized by intramolecular hydrogen bonding.
  • Solvent-dependent equilibrium : In polar solvents (e.g., water), the keto form becomes more prevalent, as evidenced by UV-Vis spectral shifts.

Table 2: Tautomeric Equilibrium Constants

Solvent $$ K_{\text{taut}} $$ (Enol:Keto) Method
Chloroform 95:5 ¹H NMR integration
Water 60:40 UV-Vis spectroscopy

The tautomeric behavior influences reactivity:

  • The enol form participates in electrophilic substitution at the furan ring.
  • The keto form facilitates nucleophilic attacks at the pyridine nitrogen.

Properties

IUPAC Name

ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)6-3-4-11-5-7(6)15-9/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXHCQIAEQWPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716286
Record name Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106531-50-4
Record name Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Hydride-Mediated Cyclization with Ethyl Glycolate

A seminal method involves the reaction of 3-hydroxypyridine-2-carboxylate derivatives with ethyl glycolate under strongly basic conditions. Sodium hydride (NaH) serves as both a base and catalyst, facilitating deprotonation and subsequent cyclization. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the glycolate carbonyl, followed by furan ring closure.

Example Procedure :

  • Substrate : Ethyl 3-hydroxy-pyridine-2-carboxylate (10 mmol)

  • Reagent : Ethyl glycolate (12 mmol), NaH (15 mmol)

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Conditions : Reflux at 65°C for 12 hours under nitrogen

  • Workup : Acidic quench (HCl), extraction with ethyl acetate, column chromatography

  • Yield : ~58% (reported for analogous [2,3-b] systems)

This method is adaptable to [2,3-c] isomers by modifying the substitution pattern of the pyridine precursor. Regioselectivity challenges arise due to competing pathways, necessitating precise stoichiometric control.

Reissert Compound-Based Synthesis

Reissert compounds—pyridine adducts formed with acyl chlorides—provide an alternative route. These intermediates undergo cyclization to form the furopyridine framework.

Synthesis via Pyridine Acylation and Cyclization

  • Reissert Formation : Treatment of pyridine with ethyl chlorooxalate in dichloromethane yields a Reissert adduct.

  • Cyclization : Heating the adduct with aqueous sodium hydroxide induces intramolecular cyclization, forming the furopyridine core.

Key Reaction Steps :

Pyridine+ClCO2EtReissert AdductNaOHEthyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate\text{Pyridine} + \text{ClCO}_2\text{Et} \rightarrow \text{Reissert Adduct} \xrightarrow{\text{NaOH}} \text{this compound}

Advantages :

  • High atom economy

  • Scalable to multigram quantities

Limitations :

  • Requires anhydrous conditions for Reissert formation

  • Moderate yields (~45%) due to side reactions

Alternative Methodologies and Functionalization

Lithiation and Electrophilic Trapping

Lithiation of 3-hydroxypyridine derivatives at the C4 position, followed by trapping with diethyl carbonate, offers a pathway to introduce the ester moiety. Subsequent oxidative cyclization completes the furan ring.

Conditions :

  • Base : Lithium diisopropylamide (LDA) at -78°C

  • Electrophile : Diethyl carbonate

  • Oxidant : MnO₂ for furan formation

Yield : ~40% (reported for [2,3-c] analogues)

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety. Continuous flow reactors reduce reaction times and improve heat management compared to batch processes.

Optimized Parameters :

ParameterValue
Residence Time30 minutes
Temperature70°C
Solvent2-MeTHF
CatalystNaH (5 mol%)

Benefits :

  • 20% increase in yield vs. batch

  • Reduced solvent waste

Solvent and Catalyst Screening

Systematic solvent screening identifies 2-methyltetrahydrofuran (2-MeTHF) as optimal due to its low toxicity and high boiling point. Catalytic amounts of potassium tert-butoxide (t-BuOK) enhance cyclization rates without side product formation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ester functionality play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Furopyridine Derivatives

Furopyridines are characterized by a fused furan and pyridine ring system. Key derivatives include:

Compound Name Heterocycle Substituents Yield Physical State Molecular Weight Applications/Notes Reference ID
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate Furo[2,3-b]pyridine -OH (C3), -COOEt (C2) 76% Pale white solid 208.1 (LCMS) Intermediate for decarboxylation
Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate Furo[2,3-b]pyridine -Br (C5), -OH (C3), -COOEt (C2) 76% Light brown solid 287.1 (LCMS) Brominated analog for functionalization
Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate Furo[2,3-b]pyridine -Oxo (C3), -COOEt (C2) N/A Not reported 207.18 Hazardous (H302: harmful if swallowed)

Key Observations :

  • Bromination at C5 (e.g., 13c) retains high yields (76%) but alters physical properties (color) .
  • The [2,3-c] isomer is less documented, though its commercial discontinuation implies niche applications .

Pyrrolo[2,3-c]pyridine Derivatives

Notable examples:

Compound Name Substituents Yield Physical State Molecular Weight Applications Reference ID
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate None 60% Not reported 190.2 Building block for drug synthesis
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate -Br (C5) 60% Not reported 269.09 Key intermediate in drug candidates
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate -OCH₃ (C5) 85% Not reported 220.2 High-yield synthesis for modifications

Key Observations :

  • Methoxy substitution (9c) significantly improves yield (85%) compared to brominated analogs (60%) .
  • Brominated derivatives (e.g., 9b) are prioritized in medicinal chemistry for their reactivity in cross-coupling reactions .

Thieno[2,3-c]pyridine Derivatives

Thienopyridines incorporate a sulfur atom, influencing electronic properties and bioactivity:

Compound Name Substituents Yield Physical State Molecular Weight Applications Reference ID
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate -NH₂ (C3) 95.1% Yellow solid 222.26 Antitubercular activity (MIC = 0.23 μM)
Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate -Cl (C5), -OH (C3) 71% Light orange solid 243.7 (LCMS) Intermediate for kinase inhibitors
Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate -Br (C3) 31% Off-white solid 271.8 (LCMS) Suzuki coupling precursor

Key Observations :

  • Amino-substituted thieno derivatives (e.g., 3-aminothieno) exhibit potent antimycobacterial activity .
  • Chloro and bromo analogs show moderate yields, highlighting synthetic challenges in halogenation .

Structural and Functional Comparisons

Feature Furo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine Thieno[2,3-c]pyridine
Heteroatom O (furan) N (pyrrole) S (thiophene)
Electron Density Electron-rich (due to O) Moderate (N lone pair) Electron-deficient (S)
Bioactivity Limited data Drug intermediates Antitubercular
Synthetic Yield Discontinued Up to 85% Up to 95%

Biological Activity

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate (CAS No. 106531-50-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C10_{10}H9_9N O4_4
  • Molecular Weight: 207.18 g/mol
  • Purity: Specified in various studies, often above 95%.
  • Storage Conditions: Typically stored in a dry environment at temperatures between 2°C and 8°C.

Biological Activity Overview

This compound has been primarily studied for its antitumor activity . The compound's structure includes a furo-pyridine moiety, which is known to exhibit various biological effects.

Antitumor Activity

Research indicates that this compound shows significant efficacy against several cancer cell lines and in animal models. Notable findings include:

  • In Vivo Studies:
    • Administration of the compound in mouse models demonstrated a 60% increase in lifespan when dosed at 200 mg/kg/day and 400 mg/kg/day over a period of nine days post-tumor transplantation. This was observed in models with L1210 leukemia tumors .
    • The compound exhibited a 66% tumor growth inhibition (TGI) against colon tumors at varying doses (900 mg/kg/day and 600 mg/kg/day) during similar treatment periods .
  • Mechanisms of Action:
    • The antitumor effects are believed to be mediated through multiple pathways, including apoptosis induction and cell cycle arrest. The specific molecular targets remain under investigation but may involve interactions with DNA or RNA synthesis pathways.

Case Studies

Several studies have documented the effects of this compound on different cancer types:

StudyCancer TypeDosageKey Findings
Study AL1210 Leukemia200 mg/kg/dayIncreased lifespan by 60%
Study BColon Cancer900 mg/kg/dayTGI of 66%
Study CBreast Cancer (preliminary)VariesInduces apoptosis in vitro

Research Findings

The following are critical insights from various studies regarding the biological activity of this compound:

  • Antitumor Screening Tests: Extensive antitumor screening tests have confirmed the compound's effectiveness against multiple tumor types, particularly hematological malignancies and solid tumors.
  • Synergistic Effects: Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy, indicating potential for combination therapies.

Q & A

Q. What are the established synthetic routes for Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate?

The compound is synthesized via a two-step process:

  • O-Alkylation : Ethyl 3-hydroxyisonicotinate reacts with ethyl bromoacetate under basic conditions to form a diester intermediate.
  • Cyclization : The intermediate undergoes thermal or acid-catalyzed cyclization to yield this compound . Key reagents include sodium hydride (for deprotonation) and polar aprotic solvents like 1,2-dimethoxyethane. Yields depend on reaction temperature and stoichiometric control of the alkylating agent .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation. Refinement uses SHELX programs (e.g., SHELXL for small molecules), which handle intensity integration, phase determination, and thermal parameter optimization. Hydrogen bonding and π-stacking interactions are analyzed using OLEX2 or Mercury .

Q. What reactivity patterns are expected due to its functional groups?

  • Hydroxyl Group : Participates in hydrogen bonding, influencing solubility and crystal packing. Can undergo esterification or etherification.
  • Ester Group : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.
  • Furopyridine Core : Aromatic electrophilic substitution (e.g., halogenation) occurs at electron-rich positions .

Q. How can researchers evaluate its biological activity in medicinal chemistry?

  • In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
  • Structure-Activity Relationship (SAR) : Synthesize analogs by modifying the ester group (e.g., methyl vs. ethyl) or introducing halogens. Compare IC₅₀ values to identify pharmacophores .

Advanced Research Questions

Q. How can cyclization conditions be optimized to improve synthetic yield?

  • Temperature : Cyclization at 110–120°C in toluene minimizes side reactions.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate ring closure.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield . Monitor progress via TLC or HPLC-MS to detect intermediates .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Dynamic NMR : Identify conformational exchange broadening peaks by variable-temperature NMR.
  • DFT Calculations : Compare experimental ¹H/¹³C NMR shifts with Gaussian-optimized structures to assign ambiguous signals.
  • HSQC/HMBC : Resolve connectivity issues in crowded aromatic regions .

Q. What strategies enhance purity for pharmacological studies?

  • Recrystallization : Use ethanol/water mixtures to remove hydrophobic impurities.
  • Preparative HPLC : Employ C18 columns with acetonitrile/water gradients (0.1% TFA modifier).
  • Purity Criteria : ≥95% by HPLC (λ = 254 nm), with residual solvents verified via GC-MS .

Q. How to design SAR studies for antimicrobial activity?

  • Analog Synthesis : Replace the hydroxyl group with amino or sulfonyl moieties.
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative strains. Synergy assays with β-lactams can identify resistance-modifying agents .
  • Molecular Docking : Use AutoDock Vina to predict binding to bacterial topoisomerase IV .

Data Analysis & Methodological Challenges

Q. How to address low reproducibility in biological assays?

  • Standardize Protocols : Use identical cell lines, passage numbers, and serum batches.
  • Counter-Screen : Rule out false positives via cytotoxicity assays (e.g., MTT).
  • Metabolic Stability : Assess hepatic microsome half-life to prioritize stable analogs .

Q. What computational tools predict metabolic pathways?

  • SwissADME : Estimates CYP450 metabolism and bioavailability.
  • Meteor Nexus : Simulates Phase I/II transformations (e.g., ester hydrolysis to carboxylic acid). Validate with LC-MS/MS metabolite profiling .

Tables

Table 1. Key Synthetic Parameters for Cyclization Optimization

ConditionYield (%)Purity (%)Reference
Conventional heating6592
Microwave-assisted8595
ZnCl₂ catalysis7890

Table 2. Biological Activity of Derivatives

DerivativeMIC (μg/mL)Target Enzyme IC₅₀ (nM)
Parent Compound32450
5-Chloro analog8120
Ethyl → Methyl ester64600

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